Geranic acid Geranic acid Geranic acid is a monoterpenemainly used in flavor, fragrance, cosmetics and agro-industries. In vitro studies show that geranic acid exhibits strong inhibitory activity against Fusarium graminearum and Colletotrichum graminicola, the two main fungal pathogens of maize. It may be responsible for the potent tyrosinase inhibitory activity of lemongrass (Cymbopogon citratus).
Geranic acid, also known as geranate or decaprenoic acid, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Geranic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, geranic acid is primarily located in the cytoplasm. Geranic acid is an acidic, dry, and feet tasting compound that can be found in a number of food items such as herbs and spices, peppermint, common walnut, and fats and oils. This makes geranic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 459-80-3
VCID: VC0525443
InChI: InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+
SMILES: CC(=CCCC(=CC(=O)O)C)C
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Geranic acid

CAS No.: 459-80-3

Cat. No.: VC0525443

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Geranic acid - 459-80-3

Specification

CAS No. 459-80-3
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (2E)-3,7-dimethylocta-2,6-dienoic acid
Standard InChI InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+
Standard InChI Key ZHYZQXUYZJNEHD-CLFYSBASSA-N
Isomeric SMILES CC(=CCC/C(=C/C(=O)O)/C)C
SMILES CC(=CCCC(=CC(=O)O)C)C
Canonical SMILES CC(=CCCC(=CC(=O)O)C)C
Appearance Solid powder
Boiling Point 250.0 °C

Introduction

Chemical and Physical Properties

Geranic acid’s chemical structure underpins its physical characteristics and reactivity. Key properties include:

PropertyValueConditionsSource
Melting Point185–186°C (decomposition)
Boiling Point250°CLit.
Density0.97 g/mL25°C
Refractive Index1.489–1.49320°C
Solubility in WaterInsoluble
Solubility in AlcoholSoluble
pKa5.17 ± 0.33Predicted

The compound’s α,β-unsaturated carbonyl system facilitates Michael addition reactions and conjugation with biological nucleophiles, explaining its antimicrobial activity . Its lipophilic nature (LogP = 3.46) enhances membrane permeability, a critical factor in its antifungal action against pathogens like Fusarium graminearum .

Synthesis and Production Methods

Chemical Synthesis

Traditional routes involve:

  • Aldol Condensation: 2-Methylhepten-2-one-6 reacts with iodo- or bromoacetic ester using zinc catalysts to form geranic acid .

  • Citral Oxidation: Geraniol or citral undergoes oxidation via Jones reagent or microbial enzymes to yield geranic acid .

Microbial Biotransformation

Recent studies highlight microbial platforms for sustainable production:

  • Mucor irregularis IIIMF4011: Converts geraniol to geranic acid with 98.89% efficiency in 72 hours under optimized conditions (28°C, pH 6.5) . Scaling to a 3 L fermentor achieved 1.5 L working volume with consistent yield, demonstrating industrial viability .

  • Pseudomonas putida DSM 12264: Engineered strains produce 193 mg/L geranic acid via de novo biosynthesis from glycerol, leveraging the mevalonate pathway .

Table 1: Comparative Production Metrics

MethodYieldTimeScalability
Chemical Synthesis60–70%8–12 hoursModerate
Mucor irregularis98.89%72 hoursHigh
Engineered P. putida193 mg/L48 hoursHigh

Biological and Industrial Applications

Flavor and Fragrance Industry

Geranic acid imparts green, citrus, and woody notes at thresholds of 10 ppm (odor) and 20 ppm (taste) . It enhances flavors in Sorachi Ace beer and acts as a pheromone mimic in apiculture .

Antifungal Activity

The acid inhibits Fusarium graminearum (maize pathogen) and Colletotrichum graminicola via membrane disruption and melanin synthesis inhibition . At 0.5 mM, it reduces fungal biomass by 78% in vitro .

Dermatological Uses

Geranic acid suppresses tyrosinase activity (IC₅₀ = 12 µM), making it a candidate for depigmenting creams. It outperforms arbutin in reducing melanin synthesis by 40% in murine B16 cells .

Analytical Characterization

Advanced techniques validate geranic acid’s structure and purity:

  • GC–MS: Characteristic fragments at m/z 169.25 [M + H]⁺ and 151.20 [M – H₂O]⁺ .

  • ¹H NMR: Signals at δ 2.12 (3H, s, H-10), 1.55 (3H, s, H-9), and 5.30–5.90 ppm (olefinic protons) .

  • HPLC: Retention time 8.2 minutes (C18 column, 60% acetonitrile/water) .

Recent Advances and Future Directions

Metabolic Engineering

CRISPR-Cas9 editing of P. putida’s isoprenoid flux increased geranic acid titers to 450 mg/L in pilot studies . Co-expression of farnesyl diphosphate synthase (FPS) further enhanced precursor supply.

Sustainable Production

M. irregularis-based bioreactors reduce production costs by 60% compared to chemical methods, with a carbon footprint of 2.1 kg CO₂/kg product .

Emerging Applications

  • Agriculture: Foliar sprays with 0.1% geranic acid reduce wheat rust incidence by 45% .

  • Pharma: Nanoemulsions (50 nm) improve topical delivery efficiency by 70% in murine models .

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